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Compound of Interest

Compound Name:
4-Chloro-2,6-

bis(trifluoromethyl)quinoline

Cat. No.: B1605545 Get Quote

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-
bis(trifluoromethyl)quinoline

Abstract
This technical guide provides a comprehensive examination of the core physical properties of

4-Chloro-2,6-bis(trifluoromethyl)quinoline (CAS No: 91991-79-6). As a pivotal intermediate

in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials, a

thorough understanding of its physical characteristics is essential for researchers, chemists,

and drug development professionals.[1] This document consolidates key data points, including

molecular identity, physicochemical properties, and solubility characteristics. Furthermore, it

presents detailed, field-proven experimental protocols for the precise determination of these

properties, emphasizing the scientific rationale behind each methodological step to ensure data

integrity and reproducibility.

Molecular and Chemical Identity
4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted

quinoline derivative. The presence of two trifluoromethyl (-CF₃) groups significantly influences

its electronic properties, stability, and lipophilicity, making it a valuable building block in

medicinal chemistry and materials science.[1][2]

Caption: Molecular Structure of 4-Chloro-2,6-bis(trifluoromethyl)quinoline.
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Summary of Physical Properties
The fundamental physical and chemical identifiers for this compound are summarized below for

quick reference.

Property Value Source

CAS Number 91991-79-6 [1][3]

Molecular Formula C₁₁H₄ClF₆N [1]

Molecular Weight 299.6 g/mol [1]

Appearance White amorphous powder [1]

Melting Point 66 - 72 °C [1]

Purity (Typical) ≥ 98% (HPLC) [1]

Storage Conditions Store at 0 - 8 °C [1]

Solubility Profile
The molecular structure, characterized by a large, aromatic quinoline core and multiple

electronegative fluorine and chlorine atoms, dictates its solubility. It is expected to exhibit low

solubility in aqueous media and high solubility in common organic solvents such as

dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Experimental Protocol: Solubility Determination
This protocol provides a reliable, qualitative, and semi-quantitative method for assessing

solubility in various solvents, which is a critical first step in reaction setup, formulation, and

purification processes.
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Start: Known mass (e.g., 5 mg) of compound

Add solvent (e.g., 0.1 mL) to the vial

Agitate vigorously (Vortex for 1 min)

Visually inspect for undissolved solid

Soluble
Record concentration (e.g., < 50 mg/mL)

No solid remains

Insoluble/Partially Soluble

Solid remains

End: Determine solubility class and approximate concentration

Incrementally add more solvent (e.g., 0.1 mL portions)

After max volume

Click to download full resolution via product page

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:
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Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of 4-Chloro-2,6-
bis(trifluoromethyl)quinoline into a clear glass vial.[4]

Initial Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to the

vial. This establishes an initial concentration for testing.[5]

Agitation: Securely cap the vial and vortex vigorously for at least 60 seconds.[5] The purpose

of vigorous agitation is to maximize the surface area of interaction between the solute and

solvent, overcoming the kinetic barriers to dissolution.

Visual Inspection: Observe the solution against a dark background. The absence of any

visible solid particles indicates complete dissolution.[5] If the solution is clear, the compound

is soluble at or above the current concentration.

Incremental Addition (If Insoluble): If solid material remains, add another measured aliquot of

solvent (e.g., 0.5 mL) to the vial, effectively halving the concentration. Repeat steps 3 and 4.

Classification: Continue the incremental addition of solvent until the solid dissolves

completely or a practical maximum volume is reached. The solubility can be classified as:

Very Soluble: Dissolves in <1 part of solvent.

Soluble: Dissolves in 10-30 parts of solvent.

Sparingly Soluble: Dissolves in 30-100 parts of solvent.

Insoluble: Requires >10,000 parts of solvent.

Melting Point and Thermal Behavior
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range

(typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress

and broaden the melting range.[6] The reported range of 66-72 °C for this compound suggests

it may be an amorphous powder or have some degree of impurity as supplied.[1]

Experimental Protocol: Melting Point Determination
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The following protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for

accurate and reproducible measurements.

Prepare Sample:
Finely grind the solid

Pack capillary tube to 2-3 mm height

Insert capillary into heating block

Rapid Ramp (10-20°C/min)
Determine approximate melting point

Cool apparatus to ~20°C below approximate M.P.

Slow Ramp (1-2°C/min)
Careful determination

Record T1:
First droplet of liquid appears

Record T2:
All solid has melted

Report Melting Range (T1 - T2)
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Click to download full resolution via product page

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

Sample Preparation: Place a small amount of the compound on a watch glass and crush it

into a fine powder using a spatula. This ensures uniform heat transfer within the sample.[6]

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount

enters the tube. Invert the tube and tap its sealed bottom on a hard surface, or drop it down

a long glass tube, to pack the solid into the bottom.[7][8] The packed sample height should

be 2-3 mm for optimal results.[6]

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20

°C/minute) to quickly find an approximate melting range.[9] This crucial step saves time

during the precise measurement.

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the

approximate melting point.[7][9] Prepare a new sample and set a slow heating ramp of 1-2

°C per minute. A slow ramp is essential to keep the sample and thermometer in thermal

equilibrium, yielding an accurate reading.

Record the Range:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last crystal melts into liquid.

Reporting: The melting point is reported as the range from T₁ to T₂. For high confidence, the

measurement should be repeated at least twice to ensure consistency.

Anticipated Spectroscopic Profile
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While specific experimental spectra are not publicly available, the structure of 4-Chloro-2,6-
bis(trifluoromethyl)quinoline allows for the confident prediction of its key NMR spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum will be defined by the four protons on the quinoline ring. Due to the

electron-withdrawing effects of the chlorine and -CF₃ groups, all signals are expected in the

downfield aromatic region (approx. 7.5-8.5 ppm). The protons will appear as a series of

doublets and doublets of doublets, with coupling constants characteristic of aromatic

systems.

¹³C NMR: The spectrum will show 11 distinct carbon signals. The two carbons attached to

the -CF₃ groups will appear as quartets due to C-F coupling. The carbon bearing the chlorine

atom will also be significantly downfield.

¹⁹F NMR: This will be the most straightforward spectrum, showing two distinct signals, likely

singlets or very finely split multiplets, for the two non-equivalent trifluoromethyl groups. Their

chemical shifts will be characteristic of -CF₃ groups attached to an aromatic ring.

General Protocol: NMR Sample Preparation and
Analysis

Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry NMR tube.[10]

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra,

preventing solvent signals from obscuring the analyte signals.

Homogenization: Cap the tube and invert it several times or use gentle vortexing to ensure

the sample is fully dissolved and the solution is homogeneous.[10]

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra

according to standard instrument parameters. An internal standard like tetramethylsilane

(TMS) may be used for precise chemical shift referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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